molecular formula C16H28O3 B1411729 Methyl 1-octyl-2-oxocyclohexanecarboxylate CAS No. 2109037-87-6

Methyl 1-octyl-2-oxocyclohexanecarboxylate

Cat. No.: B1411729
CAS No.: 2109037-87-6
M. Wt: 268.39 g/mol
InChI Key: POJCZXHHFSZUPV-UHFFFAOYSA-N
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Description

Stereochemical Considerations

The compound’s quaternary carbon at position 1 (bearing the octyl and carboxylate groups) raises potential stereochemical complexity. However, synthetic routes often yield racemic mixtures unless chiral auxiliaries or asymmetric catalysis are employed. No enantiomers or diastereomers are explicitly reported in literature for this compound, suggesting a non-chiral configuration under standard conditions.

Conformational Isomerism in the Cyclohexane Ring

The cyclohexane ring adopts a chair conformation , minimizing steric strain. Key conformational features include:

  • Octyl Chain Orientation :
    • The bulky octyl group preferentially occupies an equatorial position to avoid 1,3-diaxial interactions with axial hydrogens.
    • Axial placement would introduce significant steric hindrance (~21 kJ/mol penalty for tert-butyl analogs).
  • Ketone and Ester Groups :
    • The ketone at C2 remains planar, while the ester group at C1 adopts an equatorial orientation to minimize gauche interactions with adjacent substituents.

Conformational Energy Landscape :

Conformation Octyl Position Ester Position Relative Stability
Chair A Equatorial Equatorial Most stable
Chair B (ring-flip) Axial Axial Less stable

Ring-flipping interconverts axial and equatorial positions, but the equilibrium strongly favors the conformation with the octyl group equatorial.

Structural Validation

X-ray crystallography or NMR spectroscopy would resolve precise stereochemical details, but existing data emphasize the dominance of steric effects in dictating conformation.

Properties

IUPAC Name

methyl 1-octyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O3/c1-3-4-5-6-7-9-12-16(15(18)19-2)13-10-8-11-14(16)17/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJCZXHHFSZUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(CCCCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-octyl-2-oxocyclohexanecarboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring structure with an octyl side chain and a ketone functional group. Its molecular formula is C14H26O3C_{14}H_{26}O_3, indicating the presence of three oxygen atoms, which may contribute to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been assessed in various studies. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of cell membrane integrity or interference with metabolic pathways.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines. This could make it a candidate for therapeutic applications in inflammatory diseases.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting that this compound may induce apoptosis in malignant cells.

Data Tables

Biological ActivityTest Organism/Cell LineEffect ObservedReference
AntimicrobialE. coliInhibition
Anti-inflammatoryHuman macrophagesReduced cytokine production
CytotoxicityHeLa cellsInduction of apoptosis

Case Study 1: Antimicrobial Properties

A study conducted by Amadis Chemical evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of growth in E. coli, suggesting its potential use as a natural preservative in food products .

Case Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal highlighted the compound's ability to reduce the production of pro-inflammatory cytokines in human macrophages. This effect was attributed to the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Case Study 3: Cancer Cell Cytotoxicity

In vitro studies on HeLa cells demonstrated that this compound induced apoptosis through caspase activation. This finding positions the compound as a potential candidate for further development in cancer therapeutics .

Scientific Research Applications

Organic Synthesis

Methyl 1-octyl-2-oxocyclohexanecarboxylate serves as an important intermediate in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : It is used in the preparation of various substituted cyclohexanecarboxylic acids and derivatives. For instance, it can participate in reactions with nucleophiles to form more complex structures, which are valuable in pharmaceuticals and agrochemicals.
  • Catalytic Reactions : The compound has been explored for its role as a substrate in catalytic reactions, particularly those involving palladium catalysts that facilitate the formation of carbon-carbon bonds.

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects : Some derivatives of oxocyclohexanecarboxylates have shown promise in reducing inflammation, indicating potential therapeutic applications.

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound can be employed as a fragrance component in perfumes and cosmetic products. Its stability under various conditions makes it suitable for formulations requiring long-lasting scents.

Polymer Chemistry

The compound can be used as a monomer or additive in polymer chemistry to enhance the properties of polymers, such as flexibility and thermal stability. Its incorporation into polymer matrices could lead to materials with improved mechanical properties.

Case Study 1: Synthesis of Substituted Cyclohexanones

A study published in Tetrahedron demonstrated the successful use of this compound in synthesizing substituted cyclohexanones through palladium-catalyzed reactions. The researchers reported high yields and selectivity, showcasing its utility as a building block in organic synthesis .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, researchers evaluated various derivatives of this compound against common bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential for further development into antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanecarboxylate Esters

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 1-octyl-2-oxocyclohexanecarboxylate and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound 1-octyl, 2-oxo, methyl ester C15H26O3 (estimated) ~254.37 Potential surfactant, research use
Ethyl 2-oxocyclohexanecarboxylate 2-oxo, ethyl ester C9H14O3 170.21 Intermediate in chemical synthesis
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate 2,4-dichlorophenyl, 4-oxo, methyl ester C14H14Cl2O3 313.17 Pharmaceutical/agrochemical research
Methyl 5-methyl-2-oxocyclohexane-1-carboxylate 5-methyl, 2-oxo, methyl ester C9H14O3 170.21 Organic building block
Key Observations:
  • Substituent Effects : The octyl group in this compound introduces significant hydrophobicity compared to smaller alkyl (e.g., ethyl) or aromatic (e.g., dichlorophenyl) substituents. This property may enhance its utility in lipid-soluble formulations or as a plasticizer .
  • Molecular Weight : The octyl chain increases the molecular weight by ~84 g/mol compared to simpler analogs like Ethyl 2-oxocyclohexanecarboxylate, influencing physical properties such as boiling point and solubility .

Q & A

Q. Table 1: Comparative Yields for Alkylation Catalysts

CatalystSolventTemperature (°C)Yield (%)
NaHTHF7065
K₂CO₃DMF8058
LDAToluene-3072

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the methyl ester (δ ~3.6 ppm for OCH₃), oxo group (δ ~2.1–2.5 ppm for C=O adjacent protons), and octyl chain (δ 0.8–1.5 ppm for CH₂/CH₃). Compare with methyl 2-oxocyclopentanecarboxylate (δ 2.8–3.1 ppm for cyclic ketone protons) .
  • IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion [M+H]+ at m/z 256.3 and fragments corresponding to decarboxylation (loss of COOCH₃, m/z 185).

Q. Table 2: Diagnostic NMR Peaks

Group1H δ (ppm)13C δ (ppm)
OCH₃ (ester)3.6251.8
C=O (ketone)-208.5
Octyl CH₂1.2522.7–31.9

Advanced: How can computational chemistry predict the compound's stability and reactivity?

Methodological Answer:

  • Thermochemical Data : Use density functional theory (DFT) to calculate Gibbs free energy (ΔG) for tautomerization (keto-enol equilibrium). Compare with experimental data from cyclopentanecarboxylate analogs .
  • Reactivity Prediction : Evaluate nucleophilic attack at the ketone using Fukui indices. For example, the 2-oxo group is more electrophilic than the ester carbonyl.
  • Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMSO) using COSMO-RS models to assess solubility and reaction pathways.

Q. Table 3: DFT-Calculated Bond Dissociation Energies (BDEs)

BondBDE (kJ/mol)
C=O (ketone)535
C-O (ester)385
C-O (octyl chain)320

Advanced: How to resolve contradictions in reported reaction yields when using different catalysts?

Methodological Answer:

  • Systematic Screening : Design a fractional factorial experiment varying catalysts (e.g., BF₃·Et₂O vs. H₂SO₄), temperatures, and solvents. Use ANOVA to identify significant factors.
  • Mechanistic Analysis : For low yields with H₂SO₄, consider side reactions like ester hydrolysis. Monitor intermediates via in-situ FTIR or LC-MS.
  • Case Study : Likhar et al. (2009) reported 85% yield using BF₃·Et₂O for similar cyclizations, whereas H₂SO₄ gave 60% due to competing dehydration .

Basic: What are the key considerations for purifying this compound?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:4) for baseline separation of ester and ketone byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data. The octyl chain increases hydrophobicity, requiring higher ethanol ratios.
  • Purity Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What are the mechanistic pathways for its acid-catalyzed cyclization?

Methodological Answer:

  • Protonation : The ketone oxygen is protonated, increasing electrophilicity at the α-carbon.
  • Nucleophilic Attack : The octyl chain’s terminal CH₂ group acts as a nucleophile, forming a six-membered transition state.
  • Evidence : Winkler et al. (2007) observed similar regioselectivity in BF₃-mediated cyclizations of cyclohexene derivatives .

Figure 1: Proposed Cyclization Mechanism
[Insert schematic showing protonation, nucleophilic attack, and ring closure]

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-octyl-2-oxocyclohexanecarboxylate
Reactant of Route 2
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Methyl 1-octyl-2-oxocyclohexanecarboxylate

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